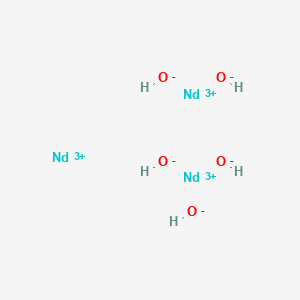
Neodymium(3+);pentahydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neodymium(3+);pentahydroxide is a chemical compound registered in the PubChem database It is a unique molecule with specific properties and applications in various scientific fields
Preparation Methods
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. The exact synthetic route would depend on the desired purity and yield.
Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Catalysts and solvents may be used to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Neodymium(3+);pentahydroxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed depend on the specific conditions and reagents used.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for these reactions include halogens, acids, and bases.
Scientific Research Applications
Neodymium(3+);pentahydroxide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. Its unique properties make it valuable for studying reaction mechanisms and developing new synthetic methods.
Biology: In biological research, this compound may be used to study cellular processes and molecular interactions. It can serve as a probe or marker in various assays and experiments.
Medicine: The compound has potential applications in drug development and therapeutic research. Its interactions with biological targets can provide insights into disease mechanisms and treatment strategies.
Industry: In industrial applications, this compound may be used in the production of specialty chemicals, materials, and other products. Its properties make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of Neodymium(3+);pentahydroxide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and affecting cellular processes. The exact mechanism would depend on the specific context and application.
Comparison with Similar Compounds
Neodymium(3+);pentahydroxide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with related structures or functional groups. The comparison can provide insights into the compound’s specific properties and potential advantages.
Similar Compounds: Examples of similar compounds include those with similar molecular frameworks or functional groups. These compounds may share some properties but differ in reactivity, stability, or biological activity.
Uniqueness: this compound’s unique properties, such as its specific reactivity and interactions with biological targets, set it apart from other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Conclusion
This compound is a versatile and valuable compound with a wide range of applications in scientific research and industry Its unique properties and reactivity make it a subject of interest for researchers in various fields
Properties
IUPAC Name |
neodymium(3+);pentahydroxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Nd.5H2O/h;;;5*1H2/q3*+3;;;;;/p-5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVQFUJGSXCQEV-UHFFFAOYSA-I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[Nd+3].[Nd+3].[Nd+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[Nd+3].[Nd+3].[Nd+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H5Nd3O5+4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
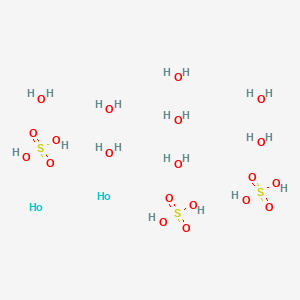
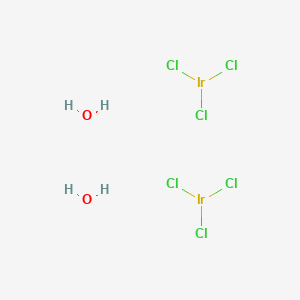

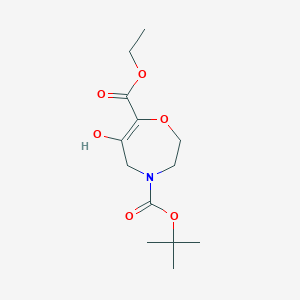
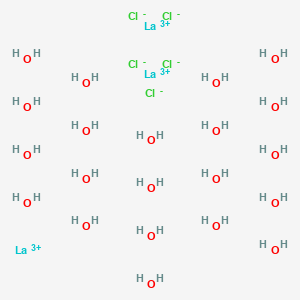
![Phosphonic acid, P-[2-(methoxymethylamino)-2-oxoethyl]-, diethyl ester](/img/structure/B8066563.png)
![[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B8066564.png)
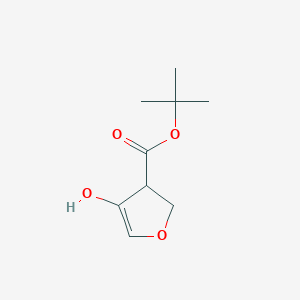
![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 2,3-dichlorobenzoate](/img/structure/B8066581.png)
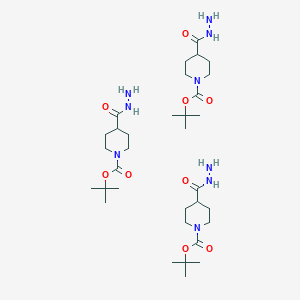
![3-[(benzyloxy)carbonyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate](/img/structure/B8066605.png)
![1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-iumbromide](/img/structure/B8066606.png)
![(S)-9-Bromo-1-methyl-3,5-dihydrobenzo[5,6][1,4]oxazino[3,4-c][1,2,4]triazin-2(1H)-one](/img/structure/B8066615.png)
![(S)-tert-Butyl 5-methyl-4-((R)-1-methyl-2-oxo-1,2,3,5-tetrahydrobenzo[5,6][1,4]oxazino[3,4-c][1,2,4]triazin-9-yl)-5,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B8066616.png)
